Desacetyl-alacepril
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Overview
Description
Desacetyl-alacepril is a metabolite of alacepril, an angiotensin-converting enzyme inhibitor used in the treatment of hypertension. It is formed when alacepril undergoes deacetylation in the body. This compound is further metabolized into captopril, another angiotensin-converting enzyme inhibitor, which exerts its therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .
Preparation Methods
Desacetyl-alacepril is synthesized through the deacetylation of alacepril. Alacepril itself is synthesized by reacting 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid with phenylalanine. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods for this compound involve large-scale deacetylation processes, which are optimized for yield and purity .
Chemical Reactions Analysis
Desacetyl-alacepril undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where the sulfhydryl group is replaced by other functional groups.
Scientific Research Applications
Desacetyl-alacepril has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of angiotensin-converting enzyme inhibitors and their metabolites.
Biology: this compound is used in studies to understand the metabolic pathways of alacepril and its conversion to captopril.
Medicine: Research on this compound focuses on its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic effects in treating hypertension and related cardiovascular diseases.
Mechanism of Action
Desacetyl-alacepril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this conversion, this compound helps to lower blood pressure. The molecular targets involved in this mechanism include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Desacetyl-alacepril is similar to other angiotensin-converting enzyme inhibitors such as captopril and enalapril. it is unique in that it is a metabolite of alacepril and has a longer half-life compared to captopril. This longer half-life allows for a more sustained therapeutic effect. Similar compounds include:
Captopril: Another angiotensin-converting enzyme inhibitor with a shorter half-life.
Enalapril: A prodrug that is converted to enalaprilat, an active angiotensin-converting enzyme inhibitor.
Lisinopril: A long-acting angiotensin-converting enzyme inhibitor that does not require metabolic activation.
Properties
CAS No. |
74259-08-8 |
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Molecular Formula |
C18H24N2O4S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H24N2O4S/c1-12(11-25)17(22)20-9-5-8-15(20)16(21)19-14(18(23)24)10-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,25H,5,8-11H2,1H3,(H,19,21)(H,23,24)/t12-,14+,15+/m1/s1 |
InChI Key |
GICPPYOSOHKZPY-SNPRPXQTSA-N |
Isomeric SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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